molecular formula C12H8F3NO2S B492586 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide CAS No. 670271-67-7

2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide

Cat. No.: B492586
CAS No.: 670271-67-7
M. Wt: 287.26g/mol
InChI Key: MGGAXRSXCPVDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide is a fluorinated benzenesulfonamide compound. It is known for its ability to form complexes with human carbonic anhydrase II, making it a subject of interest in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide can be synthesized by reacting 2,6-difluorobenzenesulfonyl chloride with 29% ammonium hydroxide . This reaction typically requires controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Complex Formation: Conditions typically involve aqueous solutions and controlled pH levels.

Major Products:

    Substitution Reactions: Products vary depending on the substituent introduced.

    Complex Formation: The major product is the enzyme-inhibitor complex.

Scientific Research Applications

2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide involves its interaction with enzymes such as human carbonic anhydrase II. The compound binds to the active site of the enzyme, inhibiting its activity. This interaction is facilitated by the sulfonamide group, which forms a stable complex with the enzyme .

Comparison with Similar Compounds

  • 2,6-difluorobenzenesulfonamide
  • 4-fluorobenzenesulfonamide

Comparison: 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide is unique due to the presence of multiple fluorine atoms, which enhance its binding affinity to enzymes compared to similar compounds. This makes it a more potent inhibitor in biochemical assays .

Properties

IUPAC Name

2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2S/c13-8-4-6-9(7-5-8)16-19(17,18)12-10(14)2-1-3-11(12)15/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGAXRSXCPVDNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.